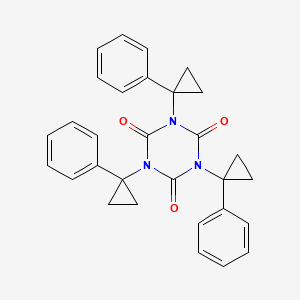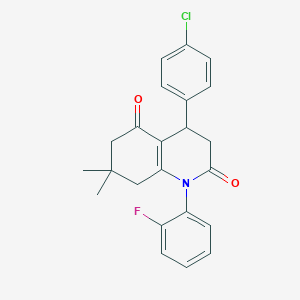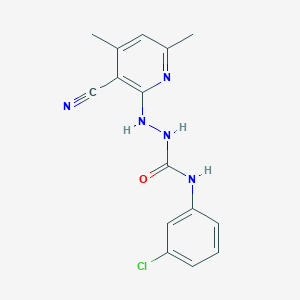
1,3,5-Tris(1-phenylcyclopropyl)-1,3,5-triazinane-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tris(1-phenylcyclopropyl)-1,3,5-triazinane-2,4,6-trione is a complex organic compound belonging to the class of triazines. Triazines are heterocyclic compounds that have a wide range of applications in various fields, including agriculture, medicine, and materials science. This particular compound is characterized by its unique structure, which includes three phenylcyclopropyl groups attached to a triazinane core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris(1-phenylcyclopropyl)-1,3,5-triazinane-2,4,6-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyanuric chloride with phenylcyclopropylamine in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale synthesis of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Tris(1-phenylcyclopropyl)-1,3,5-triazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorinating agents like thionyl chloride or sulfuryl chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.
Applications De Recherche Scientifique
1,3,5-Tris(1-phenylcyclopropyl)-1,3,5-triazinane-2,4,6-trione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,3,5-Tris(1-phenylcyclopropyl)-1,3,5-triazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
1,3,5-Tris(1-phenylcyclopropyl)-1,3,5-triazinane-2,4,6-trione can be compared with other triazine derivatives, such as:
1,3,5-Tris(1-phenyl-1H-pyrazol-5-yl)benzene: Similar in structure but with pyrazole groups instead of cyclopropyl groups.
Hexamethylmelamine: A triazine derivative used clinically for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Known for its biological activity and used in medicinal chemistry.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to other triazine derivatives.
Propriétés
Formule moléculaire |
C30H27N3O3 |
|---|---|
Poids moléculaire |
477.6 g/mol |
Nom IUPAC |
1,3,5-tris(1-phenylcyclopropyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C30H27N3O3/c34-25-31(28(16-17-28)22-10-4-1-5-11-22)26(35)33(30(20-21-30)24-14-8-3-9-15-24)27(36)32(25)29(18-19-29)23-12-6-2-7-13-23/h1-15H,16-21H2 |
Clé InChI |
DWACLPAYYNPXTM-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C2=CC=CC=C2)N3C(=O)N(C(=O)N(C3=O)C4(CC4)C5=CC=CC=C5)C6(CC6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-fluorobenzyl)sulfonyl]-3H-imidazo[4,5-b]pyridine](/img/structure/B11505638.png)

![{4-[4-Nitro-3-(piperidin-1-yl)phenyl]piperazin-1-yl}(3,4,5-trimethoxyphenyl)methanone](/img/structure/B11505657.png)
![3-amino-N-[2-(3,4-diethoxyphenyl)ethyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11505663.png)
![6-Amino-3-(thiophen-2-yl)-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11505666.png)
![2-(1-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}pentylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B11505667.png)
![Methyl 1,6-dimethyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11505670.png)
![6,7-Diethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11505675.png)
![Methyl 2-chloro-5-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B11505680.png)
![N-[1-(2-Adamantan-1-yl-ethylamino)-2,2,2-trifluoro-1-trifluoromethyl-ethyl]-4-chloro-benzamide](/img/structure/B11505694.png)
![4-[(3,5-Dichloropyridin-2-yl)oxy]phenyl 4-tert-butylbenzenesulfonate](/img/structure/B11505701.png)
![N'-[2-hydroxy-2,2-bis(4-methoxyphenyl)acetyl]-N-(3-methylphenyl)benzohydrazide](/img/structure/B11505705.png)
